3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Oxazolidinones, such as U-100592 and U-100766, have been recognized for their novel antibacterial activities, targeting a variety of clinically significant human pathogens. These compounds exhibit potent inhibitory effects against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes and pneumoniae, among others. Their mode of action, through the unique inhibition of bacterial protein synthesis, showcases the therapeutic potential of oxazolidinones in treating infections resistant to conventional antibiotics (Zurenko et al., 1996).
Analytical Chemistry for Food Safety
In the field of food safety, oxazolidinones, specifically AOZ (a metabolite of furazolidone), have been the target of analytical methods aimed at detecting residues in food products. Monoclonal antibodies against AOZ were developed to enable sensitive detection in various matrices, highlighting the role of oxazolidinones in monitoring veterinary drug residues (Vass et al., 2018).
Synthetic Organic Chemistry
Oxazolidinones serve as versatile intermediates in synthetic organic chemistry, facilitating the construction of complex molecules. Their use as chiral auxiliaries in stereoselective reactions, such as enolate alkylations and Michael additions, demonstrates the utility of oxazolidinones in the synthesis of enantiomerically enriched compounds (Davies & Sanganee, 1995).
Properties
IUPAC Name |
3-(3-amino-4-methylphenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-3-8(6-9(7)11)12-4-5-14-10(12)13/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAADLSBYANEGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCOC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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